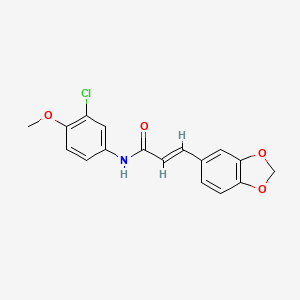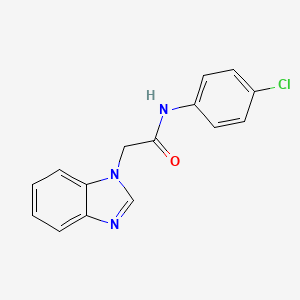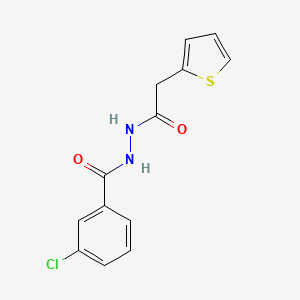![molecular formula C15H12ClFO3 B5762755 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been the subject of extensive research, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied in detail.
Mécanisme D'action
The mechanism of action of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is not fully understood. However, it is believed that this compound exerts its therapeutic effects by targeting specific pathways and enzymes involved in disease progression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde in lab experiments is its high purity, which ensures accurate and reproducible results. However, one of the limitations of using this compound is its low solubility, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its potential targets in disease progression.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
4. Exploration of the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and metabolic disorders.
5. Investigation of the potential use of this compound as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with significant potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research in this area has the potential to lead to the development of new and more effective treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves the reaction of 3-fluorobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through an etherification process, resulting in the formation of the desired compound. The purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the effectiveness of this compound in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHLHVARQYYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)
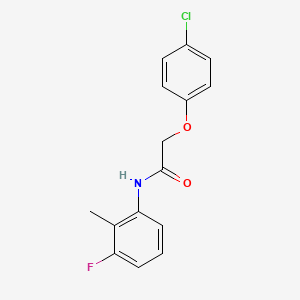

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

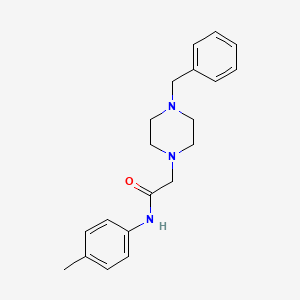

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
